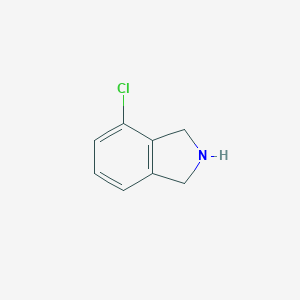

4-Chloroisoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHJVLXLZOTUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564159 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123594-04-7 | |

| Record name | 4-Chloro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Chloro-Substituted Isoindoline Scaffold

An In-Depth Technical Guide to 4-Chloroisoindoline and its Derivatives: Properties, Structure, and Synthesis for Drug Development Professionals

The isoindoline heterocyclic core is a foundational structural motif in a multitude of clinically significant drugs, playing a pivotal role in their therapeutic efficacy.[1] The introduction of a chlorine atom onto this scaffold, specifically at the 4-position, gives rise to this compound and its derivatives, which serve as crucial building blocks in medicinal chemistry. This guide provides a comprehensive technical overview of the chemical properties, structure, and synthesis of this compound derivatives, with a particular focus on 4-chlorophthalimide, a key intermediate in the synthesis of various bioactive molecules. For researchers and scientists in drug development, a deep understanding of this scaffold is paramount for the design and synthesis of novel therapeutics.

Part 1: Chemical Identity and Physicochemical Properties

While "this compound" is a valid chemical name, the more commonly utilized and commercially available derivative in synthesis is 5-Chloroisoindole-1,3-dione , also known as 4-Chlorophthalimide .[2][3] This slight nuance in nomenclature is critical for sourcing reagents and navigating chemical literature. For the purpose of this guide, we will focus on the properties and synthesis of 4-Chlorophthalimide as the representative and functionally relevant compound for drug development applications.

Physicochemical Data of 4-Chlorophthalimide

For ease of reference and comparison, the key physicochemical properties of 4-Chlorophthalimide are summarized in the table below. These parameters are fundamental for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₂ | [2][3] |

| Molecular Weight | 181.58 g/mol | [2][4] |

| CAS Number | 7147-90-2 | [2][3] |

| Appearance | White to off-white or slight yellow crystalline powder | [2] |

| Melting Point | 210 °C | [2] |

| Density | 1.519 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.08 ± 0.20 (Predicted) | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Part 2: Molecular Structure and Spectroscopic Profile

The molecular structure of 4-Chlorophthalimide is characterized by a benzene ring fused to a five-membered nitrogen-containing ring (the isoindoline core), with a chlorine atom substituted at the 4-position of the phthalimide structure (which corresponds to the 5-position of the isoindole-1,3-dione). This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

Structural Representation

Sources

An In-Depth Technical Guide to 4-Chloroisoindoline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a chlorine atom at the 4-position of the isoindoline ring, yielding 4-Chloroisoindoline, modulates the electronic and lipophilic properties of the molecule. This substitution can significantly influence its pharmacokinetic profile and binding affinity to target proteins, making it a valuable building block in the design of novel therapeutics.[1] This guide provides a comprehensive overview of this compound, focusing on its synthesis, analytical characterization, and its emerging role as a key intermediate in pharmaceutical research and development.[2]

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The compound is typically handled as its hydrochloride salt to improve stability and solubility.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [3] |

| CAS Number | 924304-73-4 | [3][4][5][6][7] |

| Molecular Formula | C₈H₉Cl₂N | [3][5][7] |

| Molecular Weight | 190.07 g/mol | [3] |

| Appearance | Solid powder | [4] |

| Purity | Typically ≥97% | [3] |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | [3] |

| SMILES | Cl.ClC1=CC=CC2=C1CNC2 | [3] |

| InChI Key | BHGGKDRWZHDWRI-UHFFFAOYSA-N | [3] |

Synthesis of this compound Hydrochloride: A Step-by-Step Protocol

The most common and logical synthetic route to this compound is through the reduction of the corresponding phthalimide derivative, 4-Chlorophthalimide. Phthalimides are widely recognized as precursors for the synthesis of various isoindoline-1,3-dione derivatives with potential biological activities.[8]

Diagram of the Synthetic Workflow

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mlunias.com [mlunias.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. lookchem.com [lookchem.com]

- 5. americanelements.com [americanelements.com]

- 6. arctomsci.com [arctomsci.com]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

4-Chloroisoindoline: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 4-Chloroisoindoline, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, its nuanced chemical behavior, and its potential as a strategic building block in modern chemical research.

Core Molecular Attributes and Physicochemical Properties

This compound, systematically named 4-chloro-2,3-dihydro-1H-isoindole, is the reduced, saturated analogue of 4-chloroisoindole. The introduction of a chlorine atom onto the benzene ring of the isoindoline scaffold significantly influences its electronic properties and metabolic stability, making it a valuable synthon for drug discovery. It is most commonly handled in its hydrochloride salt form to improve stability and solubility.

A critical distinction must be made from its oxidized counterpart, 4-Chlorophthalimide (also known as 5-Chloroisoindoline-1,3-dione). While related, they possess fundamentally different chemical structures and reactivity profiles. This compound features a secondary amine within a saturated five-membered ring, whereas the phthalimide is an imide with two carbonyl groups, rendering its nitrogen non-basic.

Table 1: Core Physicochemical Data for this compound

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source(s) |

| IUPAC Name | 4-chloro-2,3-dihydro-1H-isoindole | 4-chloro-2,3-dihydro-1H-isoindole;hydrochloride | [1] |

| CAS Number | Not assigned | 924304-73-4 | [1] |

| Molecular Formula | C₈H₈ClN | C₈H₉Cl₂N | [1] |

| Molecular Weight | 153.61 g/mol | 190.07 g/mol | [1] |

| Appearance | (Predicted) Colorless to pale yellow oil/solid | White to off-white solid | [1] |

| Purity (Typical) | >95% | >97% | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not as widely documented as that of simpler isoindolines. However, two primary logical pathways can be employed: the reduction of a readily available precursor or the cyclization of a halogenated acyclic precursor.

Pathway 1: Reduction of 4-Chlorophthalimide

This is arguably the most direct conceptual route, starting from the commercially available 4-Chlorophthalimide. The core challenge lies in the complete reduction of both amide carbonyls without affecting the chloro-aromatic ring. Strong reducing agents are required.

Causality of Reagent Choice:

-

Lithium Aluminium Hydride (LiAlH₄): This is the reagent of choice for amide and imide reductions due to its high reactivity. It operates via a nucleophilic hydride attack on the carbonyl carbons, followed by the elimination of an aluminate species to form the amine. The reaction must be performed under strictly anhydrous conditions in an inert solvent like diethyl ether or tetrahydrofuran (THF).

-

Borane (BH₃): Borane complexes (e.g., BH₃·THF) are also effective for reducing amides. They are generally considered milder than LiAlH₄ and may offer better functional group tolerance in more complex substrates. The mechanism involves the coordination of boron to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for hydride attack.

Experimental Protocol: Conceptual Reduction of 4-Chlorophthalimide

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Suspension: Suspend Lithium Aluminium Hydride (LiAlH₄) (approx. 2.5-3.0 molar equivalents) in anhydrous THF under a positive pressure of inert gas.

-

Precursor Addition: Dissolve 4-Chlorophthalimide (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. The dropwise addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially, add dropwise 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is crucial for safely quenching the excess hydride and precipitating aluminum salts into a filterable solid.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by column chromatography or converted directly to its hydrochloride salt for easier handling and purification by recrystallization.

Caption: Workflow for the synthesis of this compound via reduction.

Pathway 2: Cyclization of 3-Chloro-α,α'-dibromo-o-xylene

This pathway builds the heterocyclic ring from an acyclic precursor. It relies on a double nucleophilic substitution by a primary amine source, such as ammonia or a protected equivalent.

Causality of Experimental Choices:

-

Precursor: The starting material, 3-Chloro-α,α'-dibromo-o-xylene, is the key halogenated building block.

-

Amine Source: Using ammonia directly can lead to over-alkylation and polymerization. A more controlled approach uses a primary amine that can be later deprotected, such as benzylamine. The subsequent debenzylation (e.g., via catalytic hydrogenation) yields the desired secondary amine.

-

Base and Solvent: A non-nucleophilic base (e.g., K₂CO₃ or Na₂CO₃) is required to neutralize the HBr formed during the reaction. A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the Sₙ2 reaction.

Chemical Reactivity and Role in Drug Discovery

The reactivity of this compound is dictated by two primary sites: the nucleophilic secondary amine and the chloro-substituted aromatic ring.

-

N-Functionalization: The secondary amine is a potent nucleophile and a weak base. It readily undergoes alkylation, acylation, sulfonylation, and reductive amination. This allows for the facile introduction of diverse side chains, a cornerstone of library synthesis in medicinal chemistry. The choice of reaction partner can be used to modulate solubility, target binding, and pharmacokinetic properties.

-

Aromatic Substitution: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions allow for the formation of C-C, C-N, or C-O bonds at the 4-position, providing a vector for further molecular elaboration.

The "Magic" of Chlorine in Drug Design: The presence of the chlorine atom is not trivial. Halogens, particularly chlorine, are often incorporated into drug candidates for several strategic reasons.[2][3]

-

Metabolic Stability: The C-Cl bond is strong and can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Lipophilicity Modulation: Chlorine increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and improve absorption.

-

Binding Interactions: The chlorine atom can participate in favorable halogen bonding with electron-rich pockets (e.g., carbonyl oxygens) in a protein target, enhancing binding affinity and selectivity.

Caption: Key reactivity pathways for this compound.

Safety and Handling

As a halogenated amine, this compound and its hydrochloride salt require careful handling in a controlled laboratory environment.

Table 2: GHS Hazard Information for this compound HCl

| Pictogram | GHS Code | Hazard Statement | Precautionary Measures |

| GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 |

Self-Validating Protocol for Handling:

-

Engineering Controls: Always handle the solid material in a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Spill Management: In case of a spill, avoid raising dust. Cover with an inert absorbent material (e.g., vermiculite), collect into a sealed container, and dispose of as hazardous chemical waste.

-

Storage: Store in a cool, dry, well-ventilated area, tightly sealed in its original container.[1]

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic tool for the modern medicinal chemist. Its defined structure, featuring a nucleophilic amine and a functionalizable aromatic ring, offers a reliable platform for constructing complex molecular architectures. The incorporated chlorine atom provides a proven method for enhancing the drug-like properties of lead compounds, from improving metabolic stability to forming potent halogen bonds with biological targets. As the demand for novel, potent, and selective therapeutics continues to grow, the judicious application of synthons like this compound will be indispensable in the efficient discovery and development of next-generation pharmaceuticals.

References

- PubChem. 4-Chloro-phthalimide.

- PubChem. 4-Chloroisatin.

- Reddy, K. L., et al. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 45B(5), 1295-1298 (2006). [Link]

- NIMH Chemical Synthesis and Drug Supply Program.

- O'Hagan, D. The chemistry of isoindole natural products. Natural Product Reports, 26(9), 1171-1183 (2009). [Link]

- PubChem. 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-(2-(trimethylammonio)ethyl)-1H-isoindolium.

- Google Patents.

- Grymel, M., & Finster, J. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4281 (2021). [Link]

- Sahoo, B. M., et al. Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36473-36488 (2023). [Link]

- Madhusudhan, G., et al. A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175 (2011). [Link]

- Rateb, H. S., et al. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Tropical Journal of Pharmaceutical Research, 15(11), 2425-2435 (2016). [Link]

- PubChem. N-Chlorophthalimide.

- Sahoo, B. M., et al. Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36473-36488 (2023). [Link]

- PubChem. 4-Chloroaniline hydrochloride.

- PrepChem.com. Synthesis of 4-chloro-N-amino-phthalimide. [Link]

- National Institute of Standards and Technology. Phthalimide, n-chloro-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Chlorophthalimide in Organic Solvents

A Note on Chemical Identity: The term "4-Chloroisoindoline" can be ambiguous. This guide focuses on the more extensively documented and commercially available compound, 4-Chlorophthalimide , which is also known by its systematic IUPAC name, 5-Chloroisoindole-1,3-dione . While this compound represents a reduced heterocyclic core, 4-Chlorophthalimide possesses the oxidized phthalimide structure. This distinction is critical as the presence of the two carbonyl groups in the phthalimide ring significantly influences the molecule's polarity and, consequently, its solubility profile.

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation design, and biological screening.[1][2] 4-Chlorophthalimide is a versatile synthetic intermediate utilized in the synthesis of a variety of biologically active molecules.[3] Its utility in drug discovery and materials science necessitates a comprehensive understanding of its behavior in various solvent systems. This guide provides a detailed exploration of the solubility of 4-Chlorophthalimide in common organic solvents, grounded in theoretical principles and supported by a practical experimental framework.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into predicting and determining the solubility of this compound. We will delve into the physicochemical properties of 4-Chlorophthalimide, the theoretical underpinnings of solubility, and a qualitative prediction of its solubility in a range of organic solvents. Furthermore, a detailed, step-by-step protocol for the experimental determination of its solubility is provided.

Physicochemical Properties of 4-Chlorophthalimide

The solubility of a compound is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of 4-Chlorophthalimide are summarized below, providing a foundation for understanding its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₂ | [4] |

| Molecular Weight | 181.57 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | ~210 °C | |

| XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[5] This concept is based on the polarity of both the solute and the solvent. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the overall molecular geometry.

The intermolecular forces at play between solute and solvent molecules are the primary determinants of solubility. These forces include:

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like nitrogen or oxygen.[6] 4-Chlorophthalimide has one hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygens), allowing it to interact favorably with protic solvents.[4]

-

Dipole-Dipole Interactions: Polar molecules have a permanent dipole moment. The positive end of one molecule is attracted to the negative end of another, leading to dissolution.[6] The carbonyl groups and the carbon-chlorine bond in 4-Chlorophthalimide contribute to its overall dipole moment.

-

Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Predicted Solubility of 4-Chlorophthalimide in Common Organic Solvents

Below is a table of predicted solubility for 4-Chlorophthalimide in a range of organic solvents, categorized by their polarity.

| Solvent | Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor, interacting with the N-H and C=O groups of 4-Chlorophthalimide. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but its larger alkyl chain makes it slightly less polar. |

| Acetone | Polar Aprotic | High | A good hydrogen bond acceptor that can interact with the N-H group of 4-Chlorophthalimide. Its polarity is well-suited to dissolve the polar phthalimide ring. Phthalimide shows high solubility in acetone.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A highly polar aprotic solvent and a strong hydrogen bond acceptor, making it an excellent solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | A good hydrogen bond acceptor with moderate polarity. Phthalimide is quite soluble in ethyl acetate.[7] |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | A cyclic ether that is a good hydrogen bond acceptor. |

| Toluene | Nonpolar | Low | As a nonpolar aromatic solvent, it is unlikely to effectively solvate the polar 4-Chlorophthalimide. Phthalimide has very low solubility in toluene.[7] |

| Hexane | Nonpolar | Very Low | A nonpolar alkane that will not have favorable interactions with the polar solute. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of 4-Chlorophthalimide in an organic solvent.[8]

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the saturation solubility of 4-Chlorophthalimide in a selected organic solvent at a specific temperature.

Materials:

-

4-Chlorophthalimide (solid)

-

Selected organic solvent (e.g., acetone, ethanol)

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Chlorophthalimide to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted solution to determine the concentration of 4-Chlorophthalimide.

-

Prepare a calibration curve using standard solutions of 4-Chlorophthalimide of known concentrations.

-

-

Calculation:

-

Calculate the concentration of 4-Chlorophthalimide in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing the Solubility of 4-Chlorophthalimide

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9] The dissolution process is typically endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution and resulting in higher solubility.[5]

Solvent Selection

As discussed, the choice of solvent is the most critical factor influencing the solubility of 4-Chlorophthalimide. A solvent that has similar polarity and can participate in hydrogen bonding will be most effective. For practical applications such as purification by recrystallization, an ideal solvent would be one in which 4-Chlorophthalimide has high solubility at elevated temperatures and low solubility at room temperature or below.

Intermolecular Interactions

The interplay of intermolecular forces dictates the solubility of 4-Chlorophthalimide in a given solvent.

Caption: Intermolecular interactions governing solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-Chlorophthalimide in organic solvents. While quantitative data is sparse, a strong predictive understanding can be achieved by analyzing its physicochemical properties and applying fundamental principles of solubility. The imide functional group, with its capacity for hydrogen bonding, and the overall polarity of the molecule are key determinants of its solubility profile. It is predicted that 4-Chlorophthalimide will exhibit the highest solubility in polar aprotic solvents like acetone and DMSO, moderate solubility in polar protic solvents such as alcohols, and poor solubility in nonpolar solvents. For precise and accurate solubility data, the experimental protocol outlined in this guide provides a robust methodology. This understanding is crucial for the effective use of 4-Chlorophthalimide in research and development, particularly in the pharmaceutical and chemical industries.

References

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Pardeshi, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 534-542.

- Chem-Div. (2022). Compound solubility measurements for early drug discovery.

- Zhang, C., et al. (2018). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents.

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Gini, G., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 193, 532-543.

- Al-Ostoot, F. H., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Journal of Molecular Structure, 1265, 133423.

- ResearchGate. (n.d.). Solubility of Phthalimide derivatives.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231239, 4-Chloro-phthalimide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18997, N-Chlorophthalimide.

- ResearchGate. (2013). Increased solubility of phthalimide (reference in NMR-spectroscopy)?.

- Wang, S., et al. (2012). Solubility of 3-Chlorophthalic Anhydride and 4-Chlorophthalic Anhydride in Organic Solvents and Solubility of 3-Chlorophthalic Acid and 4-Chlorophthalic Acid in Water from (283.15 to 333.15) K.

- Li, H., et al. (2024). Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation.

- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.

- ResearchGate. (2008). 4-Aminophthalimide.

- MDPI. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies.

- ResearchGate. (2021). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.

- Master Organic Chemistry. (2010). The Four Intermolecular Forces and How They Affect Boiling Points.

- ResearchGate. (2014). Solubility behavior of polyimides in different organic solvents.

- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. rheolution.com [rheolution.com]

- 2. physchemres.org [physchemres.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

potential applications of 4-Chloroisoindoline in medicinal chemistry

An In-Depth Technical Guide to the Potential Applications of 4-Chloroisoindoline in Medicinal Chemistry

Abstract

The isoindoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational core for numerous clinically approved drugs.[1] Its rigid, bicyclic structure provides a versatile platform for developing complex, bioactive molecules. This technical guide explores the untapped potential of a specific, halogenated derivative: this compound. We will delve into its synthesis, physicochemical properties, and, most importantly, its prospective applications as a privileged scaffold and versatile building block in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter to address unmet medical needs. We will synthesize existing knowledge on isoindoline pharmacology and the role of chlorine in drug design to build a compelling case for the exploration of this compound in therapeutic areas such as oncology, inflammation, and neuroscience.

The Strategic Value of the Isoindoline Core and Chlorine Substitution

The isoindoline motif is a recurring feature in a diverse array of pharmaceuticals, underscoring its value as a "privileged structure."[1][2] Its presence in drugs like the immunomodulatory agents (IMiDs) lenalidomide and pomalidomide, the antihypertensive chlorthalidone, and the antipsychotic mazindol highlights its broad therapeutic relevance.[1] The scaffold's value lies in its defined three-dimensional geometry, which allows for the precise spatial orientation of functional groups to engage with biological targets like enzymes and receptors.[2]

The introduction of a chlorine atom onto this scaffold is a deliberate strategic choice in medicinal chemistry. Halogenation, particularly chlorination, is known to significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] A chlorine substituent can:

-

Enhance Binding Affinity: Through halogen bonding or by altering electronic distribution, chlorine can improve interactions with the target protein.

-

Modulate Metabolism: The C-Cl bond is generally stable to metabolic degradation, allowing it to block sites of metabolism and thereby increase a drug's half-life.

-

Improve Membrane Permeability: By increasing lipophilicity, chlorine can enhance a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[5]

-

Influence Conformation: The steric bulk and electronic nature of chlorine can influence the preferred conformation of the molecule, locking it into a more bioactive shape.

The placement of chlorine at the 4-position of the isoindoline ring is particularly intriguing, as it projects into a vector space not occupied by the substituents in many existing isoindoline-based drugs, offering a unique opportunity to explore new chemical space and target interactions.

Synthesis and Physicochemical Properties

This compound is commercially available as its hydrochloride salt, providing a ready starting point for derivatization.[6] For researchers wishing to synthesize it or its precursors, a common route would involve the reduction of the corresponding 4-chlorophthalimide.

Proposed Synthetic Workflow

A robust synthesis can be envisioned starting from 4-chlorophthalic acid or its anhydride, followed by imide formation and subsequent reduction.

Caption: Proposed synthetic pathway to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Observed Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₈ClN | Foundation for molecular weight and elemental analysis. |

| Molecular Weight | 153.61 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule). |

| cLogP | ~2.0 - 2.5 (Predicted) | Indicates moderate lipophilicity, favorable for membrane permeation. |

| pKa (Amine) | ~8.5 - 9.5 (Predicted) | The secondary amine is basic and will be protonated at physiological pH. |

| Hydrogen Bond Donors | 1 | Can participate in key interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 | Can participate in key interactions with biological targets. |

Potential Therapeutic Applications: A Scaffold-Based Approach

The true potential of this compound lies in its use as a core scaffold for building new therapeutic agents. By leveraging the known activities of the parent isoindoline structure, we can logically project its utility in several key disease areas.

Oncology: As a Novel Cereblon (CRBN) Modulator Scaffold

The phthalimide ring, a close structural relative of isoindoline-1,3-dione, is the cornerstone of the IMiD class of drugs (thalidomide, lenalidomide), which function by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[7] This binding event redirects the ligase to degrade specific neo-substrate proteins, leading to potent anti-myeloma activity.

Hypothesis: The this compound scaffold can serve as a novel core for developing new CRBN modulators or as a building block for Proteolysis-Targeting Chimeras (PROTACs).

-

Causality: The chloro-substituent could form a halogen bond with a suitable acceptor in the CRBN binding pocket, potentially increasing affinity or altering the substrate specificity compared to existing IMiDs. Replacing the phthalimide core with a bioisosteric this compound moiety could also improve physicochemical properties like solubility or cell permeability.[7][8]

Caption: Use of this compound as a CRBN ligand in a PROTAC.

Anti-Inflammatory Agents

Phthalimide derivatives, such as apremilast, are effective anti-inflammatory agents, often by inhibiting phosphodiesterase 4 (PDE4) or modulating cytokine production (e.g., TNF-α).[9] The structural similarity of this compound makes it a prime candidate for developing new anti-inflammatory drugs.

Hypothesis: Derivatives of this compound can be designed as potent inhibitors of key inflammatory mediators.

-

Causality: The isoindoline nitrogen provides a convenient attachment point for side chains designed to interact with specific targets like PDE4. The 4-chloro group can be oriented to probe hydrophobic pockets within the enzyme's active site, potentially enhancing potency and selectivity over other PDE family members.

Central Nervous System (CNS) Disorders

The isoindoline scaffold is found in CNS-active drugs like mazindol (a norepinephrine-dopamine reuptake inhibitor). The blood-brain barrier (BBB) is a significant hurdle for CNS drug development, and properties that enhance permeability are highly sought after.

Hypothesis: The moderate lipophilicity imparted by the chlorine atom can improve the BBB penetration of this compound derivatives, making them suitable scaffolds for CNS targets.

-

Causality: As predicted in Table 1, the cLogP of this compound is in a favorable range for CNS penetration. This allows for its use as a starting point to develop novel agents for targets such as serotonin transporters, dopamine receptors, or monoamine oxidase, where the core scaffold provides the initial binding anchor.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: Synthesis of N-Benzyl-4-Chloroisoindoline

This protocol details a representative N-alkylation, a fundamental step in derivatizing the scaffold.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Setup: To a 50 mL round-bottom flask, add this compound hydrochloride (e.g., 500 mg) and acetonitrile (20 mL).

-

Base Addition: Add potassium carbonate to the suspension. This neutralizes the hydrochloride salt and acts as the base for the subsequent reaction.

-

Alkylation: Add benzyl bromide dropwise to the stirring suspension at room temperature.

-

Reaction: Attach a condenser and heat the mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-chloroisoindoline.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: TNF-α Inhibition Assay in LPS-Stimulated Macrophages

This assay provides a primary screen for anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM media with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound test compounds (dissolved in DMSO)

-

Dexamethasone (positive control)

-

Human TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10 µM) or Dexamethasone (1 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Add LPS to each well (final concentration 100 ng/mL) to induce an inflammatory response. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α production).

Conclusion and Future Directions

This compound is more than just another halogenated heterocycle; it is a strategically designed building block with immense potential in medicinal chemistry. Its structural relationship to proven pharmacophores, combined with the predictable modulatory effects of the 4-chloro substituent, provides a strong rationale for its exploration. The hypotheses and protocols presented in this guide offer a clear roadmap for initiating research programs centered on this promising scaffold. Future work should focus on synthesizing diverse libraries of this compound derivatives and screening them against a wide range of biological targets to unlock their full therapeutic potential.

References

- Vertex AI Search. The Role of Isoindoline in Pharmaceutical Drug Development.

- Kumar, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(15), 4933. [Link]

- Wiley Online Library. (2025). Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. Archiv der Pharmazie. [Link]

- ResearchGate. Bioactive molecules that contain Isoindolin‐1‐one scaffold. [Link]

- Upadhyay, S. K., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. [Link]

- Google Patents.

- PubChem. 4-Chloro-phthalimide. [Link]

- G., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235. [Link]

- Lesyk, R., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][10]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(2), 256. [Link]

- Min, J., et al. (2022). Replacing the phthalimide core in thalidomide with benzotriazole. RSC Medicinal Chemistry, 13(7), 856-862. [Link]

- Journal of Inflammation Research.

- RSC Publishing. Co(iii)-Catalyzed N-chloroamide-directed C–H activation for 3,4-dihydroisoquinolone synthesis. [Link]

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- MDPI. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

- Frontiers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Replacing the phthalimide core in thalidomide with benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-Chloroisoindoline Derivatives: A Technical Guide to Synthesis and Discovery

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and potential applications of 4-chloroisoindoline derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the chemical intricacies and biological significance of this emerging class of compounds.

The isoindoline scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active molecules. The introduction of a chlorine atom at the 4-position of the isoindoline ring system presents a unique modification that can significantly influence the physicochemical properties and pharmacological activity of the parent molecule. This guide serves as a foundational resource for understanding and harnessing the potential of these halogenated heterocycles.

The Genesis of a Scaffold: Discovery and Rationale

While a singular "discovery" event for this compound is not prominently documented, its emergence can be traced to the broader interest in halogenated organic compounds in medicinal chemistry. The incorporation of chlorine atoms into drug candidates is a well-established strategy to modulate factors such as metabolic stability, lipophilicity, and binding interactions with biological targets.[1][2][3] The this compound scaffold, therefore, represents a logical progression in the exploration of the chemical space around the privileged isoindoline core. The pursuit of novel analogues with enhanced or unique biological activities, such as analgesic, anti-inflammatory, and antimicrobial properties, has driven the synthesis of a diverse range of substituted isoindolines.[4]

Crafting the Core: A Symphony of Synthetic Strategies

The synthesis of this compound derivatives typically commences with the readily available precursor, 4-chlorophthalimide. This intermediate can be synthesized from 4-chlorophthalic anhydride, which in turn can be prepared through methods such as the Diels-Alder reaction of 2-chloro-1,3-butadiene with maleic anhydride followed by aromatization.[5]

The critical transformation in the synthesis of the this compound core is the reduction of the phthalimide ring. This can be achieved through several methodologies, each with its own set of advantages and considerations.

Pathway to the Core: Synthetic Approaches to this compound

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurochlor.org [eurochlor.org]

- 4. mdpi.com [mdpi.com]

- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

Introduction: The 4-Chloroisoindoline Scaffold - A Privileged Structure in Drug Discovery

An In-Depth Technical Guide: Strategic Biological Activity Screening of 4-Chloroisoindoline Analogs

The isoindoline core is a significant heterocyclic motif, forming the structural basis of numerous biologically active molecules and approved therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, enzyme inhibitory, and neuroprotective effects.[1] The introduction of a chlorine atom at the 4-position of the isoindoline ring is a strategic medicinal chemistry modification. This substitution can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution, potentially enhancing its potency, selectivity, and pharmacokinetic profile.

This guide outlines a logical, multi-tiered screening strategy designed to comprehensively characterize the biological potential of novel this compound analogs. The workflow is designed to first identify active compounds through high-throughput primary screens, followed by more complex secondary assays to confirm activity and elucidate the mechanism of action.

The Screening Cascade: A Phased Approach to Hit Identification

A successful screening campaign requires a logical progression from broad, high-throughput assays to specific, hypothesis-driven studies. This cascade efficiently filters a library of analogs, minimizing resource expenditure while maximizing the quality of resulting lead compounds.

Caption: A generalized workflow for the biological activity screening of novel compounds.

Phase 1: Primary Screening Methodologies

The initial phase is designed to rapidly assess a library of analogs to identify compounds with biological activity at a single concentration. A crucial first step is to evaluate cytotoxicity to ensure that any observed effects in subsequent activity screens are not simply due to cell death.

Foundational Protocol: Cell Viability and Cytotoxicity Assay

This protocol uses a resazurin-based assay to measure the metabolic activity of viable cells, providing a robust metric for cytotoxicity.[1] The goal is to determine the concentration range where the compounds are non-toxic, which is essential for interpreting data from subsequent functional assays.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][3]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[1]

-

Compound Preparation: Prepare serial dilutions of the this compound analogs in culture medium. A positive control, such as Doxorubicin, should be prepared alongside. The final DMSO concentration must be kept constant and low (e.g., <0.5%) across all wells.[1]

-

Compound Addition: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).[1]

-

Incubation: Incubate the plate for 48-72 hours.

-

Reagent Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed in the control wells.

-

Detection: Measure the fluorescence or absorbance (depending on the specific kit protocol) using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the 50% cytotoxic concentration (CC50).

Primary Activity Screens: Target-Based vs. Phenotypic

Based on existing knowledge of the broader isoindoline class, several starting points for primary activity screening are logical.[1][4][5]

-

Target-Based Screening: This approach is used when a specific molecular target is hypothesized. Given that isoindoline derivatives are known enzyme inhibitors, assays for targets like Cyclooxygenases (COX), Acetylcholinesterase (AChE), or Histone Deacetylases (HDACs) are highly relevant.[1][4][6]

-

Phenotypic Screening: If no specific target is assumed, a phenotypic screen can identify compounds that produce a desired effect in a cellular model, such as inducing apoptosis in cancer cells or reducing inflammatory markers.[7]

Phase 2: Hit Confirmation and Secondary Assays

Compounds that show activity in the primary screen ("hits") must be rigorously validated. This phase confirms the initial result, quantifies the compound's potency, and explores its functional effects in more detail.

Dose-Response Analysis and IC50 Determination

The potency of validated hits is determined by generating a dose-response curve. This involves testing the compound over a range of concentrations in the primary assay to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

| Analog ID | Structure Modification | Cytotoxicity (CC50, µM) | Primary Target (IC50, µM) |

| Parent Cpd | This compound | > 100 | 15.7 (AChE) |

| Analog A-1 | N-benzyl substitution | 85.3 | 2.1 (AChE)[5] |

| Analog A-2 | N-phenylpiperazine | 92.1 | 7.4 (AChE)[6] |

| Analog B-1 | Phthaloylacetamide | > 100 | 25.2 (COX-2) |

| Analog C-1 | N-arylisoindoline | 65.0 | Anticonvulsant Activity (in vivo)[8] |

This table presents hypothetical data modeled on published findings for similar compound classes to illustrate how screening results are organized.

Exemplar Secondary Assay: Acetylcholinesterase (AChE) Inhibition

Many isoindoline-1,3-dione derivatives have been evaluated as potential treatments for Alzheimer's disease by targeting AChE.[5][6] This protocol describes a robust method for quantifying this activity.

Step-by-Step Protocol (Ellman's Method): [5]

-

Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATChI), and Ellman's reagent (DTNB) in a suitable phosphate buffer. Prepare serial dilutions of the this compound analogs and a reference inhibitor like Donepezil.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution or control to the respective wells.

-

Enzyme Addition: Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the ATChI substrate solution to all wells.

-

Detection: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a plate reader. The rate of color change is proportional to the enzyme activity.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and plot against compound concentration to calculate the IC50 value.

Phase 3: Mechanism of Action (MoA) Elucidation

For promising lead compounds, understanding how they exert their biological effect is paramount for further development.

Target Deconvolution for Phenotypic Hits

If a lead compound was identified through a phenotypic screen, its molecular target(s) must be identified. This is a complex but critical step in modern drug discovery.[9]

Caption: Common methods for identifying the molecular target of a phenotypic screening hit.

Commonly used methods include affinity chromatography, where a modified version of the compound is used to "pull down" its binding partners from cell lysates, and thermal proteome profiling (CETSA), which identifies proteins that are stabilized by compound binding.[9]

In-Depth Cellular Assays

Once a target or pathway is confirmed, further cellular assays are used to build confidence in the MoA. For an anticancer agent, this would involve assays to determine the type of cell death induced.

Exemplar Protocol: Apoptosis vs. Necrosis Analysis by Flow Cytometry [7]

-

Cell Treatment: Treat cancer cells (e.g., Raji cells) with the lead compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[7]

-

Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) stains to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Interpretation: Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by the compound.[7]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The successful identification of lead compounds from a library of analogs hinges on a well-designed, systematic screening cascade. By integrating cytotoxicity profiling with carefully selected primary and secondary assays, and by committing to rigorous hit validation and MoA studies, research teams can efficiently navigate the path from initial concept to a promising drug candidate. The methodologies and strategic insights provided in this guide offer a robust framework for unlocking the full therapeutic potential of this valuable chemical class.

References

- BenchChem. (n.d.). Application Notes and Protocols for Isoindolin-1-one Derivatives in Cell Culture.

- BenchChem Technical Support Team. (2025). High-Throughput Screening of Isoindolinone Derivatives: Application Notes and Protocols. BenchChem.

- ResearchGate. (2025). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents.

- MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Cizmeciolu, M., Pabuguoglu, V., Ballar, P., Pabuççuoğlu, A., & Soyer, Z. (2011). Synthesis and screening of cyclooxygenase inhibitory activity of some 1,3-dioxoisoindoline derivatives. Arzneimittelforschung, 61(3), 186-90.

- PubMed Central. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase.

- PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.

- ACS Omega. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies.

- ResearchGate. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents.

- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and screening of cyclooxygenase inhibitory activity of some 1,3-dioxoisoindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

The Strategic Utility of 4-Chloroisoindoline: A Heterocyclic Keystone for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Isoindoline Scaffold

In the landscape of modern synthetic chemistry, the isoindoline core stands as a privileged scaffold. Its presence in a multitude of clinically approved pharmaceuticals and biologically active molecules underscores its importance in medicinal chemistry.[1][2] The unique bicyclic structure, which features a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile template for the design of novel therapeutics and functional materials.[3][4] The strategic introduction of functional groups onto this scaffold is paramount for modulating its physicochemical properties and biological activity. This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloroisoindoline. The presence of a chlorine atom at the 4-position not only influences the electronic properties of the aromatic ring but also serves as a versatile handle for a variety of powerful cross-coupling reactions, unlocking a vast chemical space for innovation.

I. Synthesis of the this compound Building Block

The efficient synthesis of this compound is a critical first step for its utilization. A robust and scalable route proceeds via the reduction of 4-chlorophthalimide, which itself can be synthesized from commercially available 4-chlorophthalic anhydride.

Synthesis of 4-Chlorophthalimide from 4-Chlorophthalic Anhydride

4-Chlorophthalic anhydride serves as a readily available starting material for the synthesis of 4-chlorophthalimide.[5] The reaction involves the amination of the anhydride, which can be achieved using various ammonia sources. A general, high-yielding procedure is outlined below.

Experimental Protocol: Synthesis of 4-Chlorophthalimide

-

To a stirred solution of 4-chlorophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF, add a source of ammonia, such as urea (1.5 eq) or ammonium carbonate.

-

Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with copious amounts of water to remove any unreacted starting materials and byproducts.

-

Dry the resulting white to off-white solid under vacuum to yield 4-chlorophthalimide.[6]

Reduction of 4-Chlorophthalimide to this compound

The reduction of the imide functionality in 4-chlorophthalimide to the corresponding amine is the key step in obtaining this compound. Strong hydride reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are typically employed for this transformation.[2][7][8]

Experimental Protocol: Synthesis of this compound

-

Caution: Lithium Aluminum Hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-chlorophthalimide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow for the Synthesis of this compound

Sources

- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. 4-CHLOROTHIOANISOLE(123-09-1) 1H NMR [m.chemicalbook.com]

- 6. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

The 4-Chloroisoindoline Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide to Navigating its Reactivity

Abstract

The isoindoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a chlorine atom at the 4-position of this scaffold unlocks a versatile platform for molecular elaboration, enabling the synthesis of diverse compound libraries with significant potential for drug discovery. This guide provides a comprehensive exploration of the reactivity of the 4-chloroisoindoline core, with a particular focus on two of the most powerful transformations in the modern synthetic chemist's toolkit: Palladium-catalyzed cross-coupling reactions and Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the critical parameters that govern their success, thereby empowering researchers to confidently and efficiently leverage the this compound scaffold in their drug development endeavors.

Introduction: The Strategic Value of the this compound Scaffold

The isoindoline moiety is a privileged scaffold, present in a range of clinically approved drugs and bioactive molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for the presentation of pharmacophoric elements, facilitating high-affinity interactions with biological targets. The introduction of a chlorine atom at the 4-position is a key strategic decision in the design of isoindoline-based compound libraries. This halogen serves not only as a metabolically stable substituent that can modulate the physicochemical properties of a molecule, but more importantly, as a versatile synthetic handle for the introduction of a wide array of functional groups.[2]

The reactivity of the chlorine atom on the electron-rich benzene ring of the isoindoline core is primarily dictated by its electronic environment. While not as activated as chloro-substituents on highly electron-deficient heterocycles, it is sufficiently reactive to participate in a range of powerful bond-forming reactions. This guide will focus on the two most synthetically valuable classes of reactions for the functionalization of the this compound scaffold:

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules and are staples in the pharmaceutical industry.[3][4] They allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

-

Nucleophilic Aromatic Substitution (SNAr): This reaction provides a direct and often complementary method for the introduction of nucleophiles, particularly amines and alkoxides, onto the aromatic ring. While typically requiring an electron-deficient aromatic system, under the right conditions, SNAr can be a powerful tool for the diversification of the this compound core.

By understanding the principles and practicalities of these transformations, researchers can unlock the full synthetic potential of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of C-C and C-N bonds. These reactions proceed through a catalytic cycle involving a palladium catalyst that shuttles between different oxidation states. For the this compound scaffold, the two most relevant and widely applied cross-coupling reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide. This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Field-Proven Approach

The following protocol is a representative example for the Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid, adapted from methodologies described in the patent literature for the synthesis of pharmaceutical intermediates.[4][5][6]

Table 1: Reagents and Reaction Conditions for a Typical Suzuki-Miyaura Coupling

| Reagent/Parameter | Typical Value/Condition | Purpose |

| This compound Derivative | 1.0 equiv | Starting material |

| Arylboronic Acid | 1.2 - 1.5 equiv | Coupling partner |

| Palladium Catalyst | 1-5 mol% | e.g., Pd(PPh3)4, PdCl2(dppf) |

| Ligand (if needed) | 2-10 mol% | e.g., SPhos, XPhos |

| Base | 2.0 - 3.0 equiv | e.g., K2CO3, Cs2CO3, K3PO4 |

| Solvent | Anhydrous | e.g., Toluene, Dioxane, DMF, with H2O |

| Temperature | 80 - 120 °C | To drive the reaction to completion |

| Reaction Time | 4 - 24 h | Monitored by TLC or LC-MS |

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water).

-

Catalyst Addition: To the stirred suspension, add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv).

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has emerged as a powerful and general method for the synthesis of aryl amines from aryl halides.[3] This reaction is particularly valuable in medicinal chemistry, where the introduction of an amino group is a common strategy for modulating the pharmacological properties of a lead compound.

Mechanistic Insights:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center as the desired N-arylisoindoline product, regenerating the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: A Validated Procedure

The following protocol for the Buchwald-Hartwig amination of a this compound derivative is based on established procedures for the synthesis of 4-aminoisoindoline compounds found in the patent literature.[1][3]

Table 2: Reagents and Reaction Conditions for a Typical Buchwald-Hartwig Amination

| Reagent/Parameter | Typical Value/Condition | Purpose |

| This compound Derivative | 1.0 equiv | Starting material |

| Amine | 1.1 - 1.5 equiv | Nucleophile |

| Palladium Pre-catalyst | 1-5 mol% | e.g., Pd2(dba)3, Pd(OAc)2 |

| Ligand | 2-10 mol% | e.g., XPhos, RuPhos, BINAP |

| Base | 1.5 - 2.5 equiv | e.g., NaOtBu, K3PO4, Cs2CO3 |

| Solvent | Anhydrous | e.g., Toluene, Dioxane, THF |

| Temperature | 80 - 110 °C | To facilitate the reaction |

| Reaction Time | 6 - 24 h | Monitored by TLC or LC-MS |

Step-by-Step Methodology:

-

Inert Atmosphere: To a Schlenk tube, add the palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).

-

Reagent Addition: Add the this compound derivative (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

-

Solvent and Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the anhydrous solvent (e.g., toluene) and degas the solution by bubbling argon through it for 15 minutes.

-